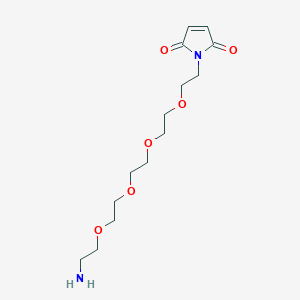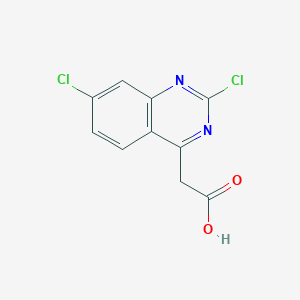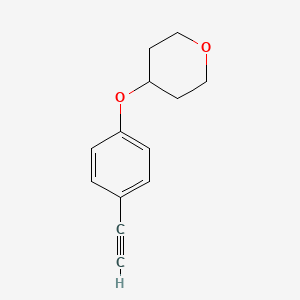
4-(4-Ethynylphenoxy)-tetrahydropyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Ethynylphenoxy)-tetrahydropyran is an organic compound that features a tetrahydropyran ring substituted with a 4-ethynylphenoxy group. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethynylphenoxy)-tetrahydropyran typically involves the reaction of 4-ethynylphenol with tetrahydropyran derivatives. One common method is the Sonogashira coupling reaction, where 4-ethynylphenol is reacted with a tetrahydropyran derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction is typically carried out in an organic solvent such as THF (tetrahydrofuran) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-(4-Ethynylphenoxy)-tetrahydropyran undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
4-(4-Ethynylphenoxy)-tetrahydropyran has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conducting polymers and nanocomposites.
作用机制
The mechanism of action of 4-(4-Ethynylphenoxy)-tetrahydropyran involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. Additionally, the tetrahydropyran ring can enhance the compound’s solubility and stability, making it suitable for various applications .
相似化合物的比较
Similar Compounds
4-Ethynylphenol: A precursor in the synthesis of 4-(4-Ethynylphenoxy)-tetrahydropyran.
4-(4-Ethynylphenoxy)phenyl derivatives: Compounds with similar structural motifs used in polymer synthesis.
Poly(phenyl acetylene) derivatives: Polymers with ethynyl groups that exhibit unique electronic and optical properties.
Uniqueness
This compound is unique due to the presence of both the ethynyl group and the tetrahydropyran ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
4-(4-ethynylphenoxy)oxane |
InChI |
InChI=1S/C13H14O2/c1-2-11-3-5-12(6-4-11)15-13-7-9-14-10-8-13/h1,3-6,13H,7-10H2 |
InChI 键 |
JJRAFQVZADERSI-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)OC2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



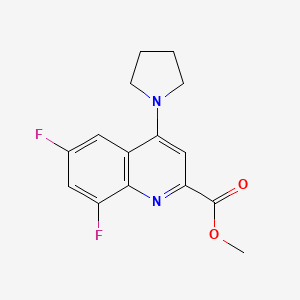

![{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride](/img/structure/B13721294.png)
![(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid](/img/structure/B13721298.png)
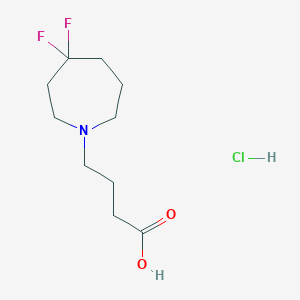
![2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride](/img/structure/B13721309.png)

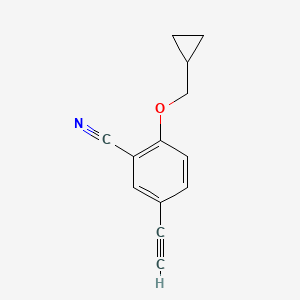
![4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid](/img/structure/B13721330.png)
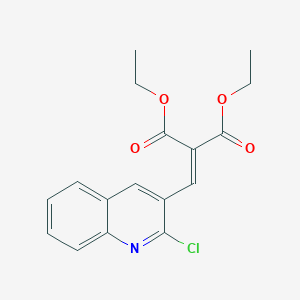
![(3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester](/img/structure/B13721344.png)
